molecular formula C11H13N3O2S B5297943 N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide

N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide

Cat. No. B5297943
M. Wt: 251.31 g/mol
InChI Key: MSTAPXAUBLZDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide (DMTTF) is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide acts as a positive allosteric modulator of GABA-A receptors, which are the primary target for benzodiazepines. This compound enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, but N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has been shown to have a different binding site on the GABA-A receptor.
Biochemical and Physiological Effects:
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has been shown to have anxiolytic and sedative effects in animal models. This compound has also been shown to increase slow-wave sleep and decrease REM sleep in rats. N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has several advantages for use in lab experiments. This compound has a high affinity for GABA-A receptors and has been shown to have a long duration of action. N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide also has a low toxicity profile and does not produce significant side effects at therapeutic doses. However, N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has some limitations for use in lab experiments. This compound is not water-soluble, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide. One potential area of research is the use of this compound as a tool to study the GABAergic system. N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has a different binding site on the GABA-A receptor compared to benzodiazepines, which could provide new insights into the regulation of anxiety and sleep. Another potential area of research is the development of novel analogs of N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide that have improved pharmacokinetic properties. These analogs could have a higher water solubility and a longer duration of action, which could make them more suitable for use in experimental paradigms. Overall, N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has the potential to be a valuable tool for scientific research, particularly in the field of neuroscience.

Synthesis Methods

N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methyl-1,2,3-thiadiazol-5-amine. The final step involves the reaction of the resulting amide with dimethylamine. The synthesis method for N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has been optimized to produce high yields of the compound.

Scientific Research Applications

N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and sedative effects, which make it a promising candidate for the treatment of anxiety and sleep disorders. N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has also been studied for its potential use as a tool to study the GABAergic system, which is involved in the regulation of anxiety and sleep.

properties

IUPAC Name

N,3-dimethyl-N-[(4-methylthiadiazol-5-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7-4-5-16-10(7)11(15)14(3)6-9-8(2)12-13-17-9/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTAPXAUBLZDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N(C)CC2=C(N=NS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.